N-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
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Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide, commonly known as FTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
FTP acts as a modulator of ion channels, specifically the voltage-gated sodium channels (VGSCs), which play a critical role in the generation and propagation of action potentials in neurons. By binding to the VGSCs, FTP can alter their activity, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
FTP has been shown to have a range of biochemical and physiological effects, depending on the specific target and experimental conditions. In neurons, FTP can lead to changes in membrane potential, action potential firing, and neurotransmitter release. In cancer cells, FTP can inhibit cell growth and induce apoptosis. In addition, FTP has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of FTP is its specificity for VGSCs, which allows for targeted modulation of neuronal activity. In addition, FTP has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of FTP is its relatively low potency, which may require higher concentrations for effective modulation of VGSCs.
Future Directions
There are several potential future directions for research on FTP. One area of interest is the development of more potent analogs of FTP for use in drug development. Another area of research is the investigation of FTP's effects on other ion channels and biological targets, which may lead to new therapeutic applications. Additionally, the use of FTP in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesis Methods
FTP can be synthesized using a variety of methods, including the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with pyrrolidine-1-carboxamide in the presence of a base. Another method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with pyrrolidine-1-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Scientific Research Applications
FTP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, FTP has been shown to modulate the activity of certain ion channels, leading to potential therapeutic applications for neurological disorders such as epilepsy and chronic pain. In cancer research, FTP has been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. In drug discovery, FTP has been used as a lead compound for the development of new drugs targeting ion channels and other biological targets.
properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O/c13-9-4-3-8(12(14,15)16)7-10(9)17-11(19)18-5-1-2-6-18/h3-4,7H,1-2,5-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOSOHRQLBGZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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